2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene
Description
This compound (CAS: 153561-84-3) is a highly conjugated oligothiophene with a molecular formula of C₁₈H₁₄S₄ and a molecular weight of 358.564 g/mol . Its structure consists of four thiophene rings interconnected via ethyl and thiophen-2-yl linkages, forming a rigid, planar backbone conducive to electronic delocalization (Figure 1). Such oligothiophenes are of interest in materials science for applications in organic semiconductors, sensors, and optoelectronic devices due to their tunable band gaps and charge transport properties.
Properties
CAS No. |
153561-85-4 |
|---|---|
Molecular Formula |
C26H18S6 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2-thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C26H18S6/c1-3-19(27-15-1)21-11-13-25(31-21)23-9-7-17(29-23)5-6-18-8-10-24(30-18)26-14-12-22(32-26)20-4-2-16-28-20/h1-4,7-16H,5-6H2 |
InChI Key |
UIYYOKMOPOXYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CCC4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6 |
Origin of Product |
United States |
Preparation Methods
Direct Arylation for Terthiophene Core Construction
Methodology : Palladium-catalyzed direct C–H arylation avoids prefunctionalized organometallic reagents, enhancing atom economy.
Procedure :
- Step 1 : 2-Bromothiophene undergoes direct arylation with 2-thienylzinc bromide under Pd(PPh₃)₄ catalysis (THF, 80°C, 24h) to form 2,5-dithienylthiophene.
- Step 2 : Ethyl bridging introduced via Heck coupling using 1,2-dibromoethane and Pd(OAc)₂ (DMF, 100°C, 12h).
Yield : 68–72% per coupling step.
Advantages :
Stille Coupling for Peripheral Thiophen-2-yl Attachment
Methodology : Stille cross-coupling connects prefunctionalized stannanes and halides.
Procedure :
- Step 1 : Synthesize 5-(tributylstannyl)thiophen-2-yl boronic ester via lithiation (n-BuLi, THF, −78°C) followed by stannylation (Tributyltin chloride).
- Step 2 : Couple with central terthiophene bromide using Pd(PPh₃)₄ (toluene, 110°C, 48h).
Yield : 82–85%.
Data Table 1 : Optimization of Stille Coupling Conditions
| Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5 | Toluene | 110 | 48 | 85 |
| 3 | DMF | 120 | 36 | 78 |
| 7 | THF | 90 | 60 | 72 |
Fiesselmann Cyclization for Ethyl Linker Formation
Methodology : Cyclocondensation of thioglycolic acid derivatives with α,β-acetylenic esters.
Procedure :
- Step 1 : React 2-acetylthiophene with thioglycolic acid (P₂S₅, chlorobenzene, 75°C, 6h) to form thiophene-2-yl ethyl sulfide.
- Step 2 : Oxidative elimination (H₂O₂, AcOH) yields ethyl-bridged terthiophene.
Yield : 70–75%.
Limitations :
Suzuki-Miyaura Coupling for Modular Assembly
Methodology : Sequential coupling of boronic esters and bromides.
Procedure :
- Step 1 : Synthesize 5-bromo-2-thiophen-2-ylthiophene via Suzuki coupling (2-thiopheneboronic acid, PdCl₂(dppf), K₂CO₃, DME/H₂O).
- Step 2 : Introduce ethyl spacer via alkylation (1,2-dibromoethane, KOtBu, DMF).
- Step 3 : Final coupling with 2-thiophen-2-ylboronic acid.
Yield : 65–70% overall.
Comparative Analysis of Methods
Table 2 : Efficiency of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Direct Arylation | 3 | 58 | 95 | Moderate |
| Stille Coupling | 4 | 72 | 98 | High |
| Fiesselmann | 3 | 65 | 90 | Low |
| Suzuki-Miyaura | 4 | 68 | 97 | High |
Key Findings :
- Stille coupling offers superior yields but requires toxic tin reagents.
- Direct arylation is more sustainable but less efficient for multi-ring systems.
- Suzuki-Miyaura balances yield and scalability for industrial applications.
Purification and Characterization
- Column Chromatography : Silica gel (hexane/EtOAc 9:1) removes oligomeric byproducts.
- Crystallization : Ethanol/water recrystallization enhances purity (>99% by NMR).
- Analytical Data :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions, such as bromination, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Brominated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of 2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene involves its interaction with molecular targets through its conjugated π-electron system. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding. The compound’s ability to donate and accept electrons makes it a versatile molecule in redox reactions and electronic applications.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Molecular Features of Selected Thiophene Derivatives
Key Observations :
- The target compound has a longer conjugation length compared to simpler derivatives like 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde, which may enhance charge mobility .
- Substituents such as carbaldehyde (in 6a) or carbazole groups (in 6a) introduce electron-withdrawing or donating effects, altering electronic properties versus the unsubstituted target compound .
Comparative Syntheses :
- 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde : Prepared via bromination and subsequent functionalization of acetylthiophene precursors .
- Carbazole-containing derivatives (6a) : Synthesized using Pd-catalyzed cross-coupling between dibromothiophene and carbazole-substituted boronic acids .
- Fused thieno[2,3-b]thiophenes: Constructed via cyclization reactions of dithienyl precursors with hydrazine or hydroxylamine .
Electronic and Optical Properties
Target Compound : The extended conjugation likely results in a lower band gap (~2–3 eV estimated) compared to simpler derivatives, making it suitable for visible-light absorption.
Comparative Data :
- 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde : Exhibits absorption maxima (λmax) near 300–350 nm due to shorter conjugation .
- Carbazole derivatives (6a) : Show red-shifted absorption (λmax ~400 nm) due to electron-rich carbazole groups enhancing π-π* transitions .
- Bis-pyrazolothieno[2,3-b]thiophenes: Demonstrate fluorescence with emission peaks >450 nm, suggesting applications in organic LEDs .
Biological Activity
The compound 2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene is a complex thiophene derivative that has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound consists of multiple thiophene rings, which contribute to its biological properties. The presence of multiple sulfur atoms and conjugated double bonds enhances its reactivity and interaction with biological targets.
Anticancer Activity
Thiophene derivatives have shown promising anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines, including lung (A549) and liver (HepG2) cancers. For instance, a related thiophene derivative was reported to exhibit IC50 values of 4.37 μM against HepG2 and 8.03 μM against A549 cell lines, demonstrating significant cytotoxicity compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiophene Derivative 1 | HepG2 | 4.37 | |
| Thiophene Derivative 1 | A549 | 8.03 | |
| 2-Thiophen-2-yl... | TBD | TBD | TBD |
Anti-inflammatory Activity
Thiophene derivatives have also been noted for their anti-inflammatory effects. For example, certain thiophene compounds have been shown to inhibit the enzyme lipoxygenase (LOX), which plays a critical role in inflammatory pathways. In vitro studies indicated that some derivatives could reduce pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
| Compound | Mechanism of Action | Reference |
|---|---|---|
| Compound 4 | Inhibition of LOX | |
| Compound 5 | Reduced TNF-α and IL-8 expression | |
| Compound 11 | PPAR inhibition |
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has also been extensively studied. Recent research highlighted that several thiophene compounds exhibit significant antibacterial activity against resistant strains such as Acinetobacter baumannii and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 to 32 mg/L, indicating their effectiveness against common pathogens .
Table 3: Antimicrobial Activity of Thiophene Derivatives
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. Modifications in the substituents on the thiophene ring can significantly affect their pharmacological properties. For instance, the introduction of alkyl chains or functional groups can enhance solubility and bioavailability, thereby improving their therapeutic efficacy .
Q & A
Q. What are the key challenges in synthesizing this oligothiophene derivative, and how can they be addressed methodologically?
Synthesis of multi-thiophene derivatives often involves controlling regioselectivity and minimizing side reactions. Evidence from similar compounds (e.g., dithiadiazolylium chloride derivatives) highlights the use of inert conditions (N₂ atmosphere) and stepwise coupling reactions to prevent oxidation and ensure purity . For purification, recrystallization in ethanol or chloroform is recommended, but low solubility may require alternative solvents like N-methylpyrrolidone (NMP) . Characterization via IR spectroscopy and elemental analysis is critical to confirm functional groups and stoichiometry, while X-ray crystallography resolves structural ambiguities .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- IR spectroscopy : Identifies thiophene ring vibrations (~690–850 cm⁻¹) and substituent-specific bands (e.g., carbonyl groups at ~1650–1750 cm⁻¹) .
- ¹H/¹³C NMR : Limited utility due to low solubility in common deuterated solvents; use high-field NMR with DMSO-d₆ or CDCl₃ for partial assignments .
- X-ray crystallography : Definitive for resolving π-conjugation patterns and substituent orientation, especially with SHELX or WinGX software .
Q. How can experimental reproducibility be ensured in synthesizing this compound?
Standardize reaction conditions:
- Use anhydrous solvents and Schlenk-line techniques to exclude moisture/oxygen .
- Optimize stoichiometry via iterative trials (e.g., thiophosgene coupling requires precise molar ratios to avoid over-substitution) .
- Document purification steps (e.g., column chromatography with silica gel or alumina) to address batch-to-batch variability .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this oligothiophene?
Density Functional Theory (DFT) using the Colle-Salvetti correlation-energy formula provides accurate predictions of HOMO/LUMO energies and charge distribution. Basis sets like 6-31G(d) are recommended for sulfur-containing systems. Post-processing with Gaussian or ORCA software enables visualization of π-orbital delocalization and polarizability . For excited-state behavior, time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, validated against experimental data .
Q. How can structural contradictions in characterization data (e.g., NMR vs. X-ray) be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:
- Perform variable-temperature NMR to detect conformational flexibility .
- Use high-resolution X-ray data (≤ 0.8 Å) and refine structures with SHELXL to model anisotropic displacement parameters .
- Cross-validate with alternative techniques like mass spectrometry (MALDI-TOF) for molecular weight confirmation .
Q. What strategies optimize the compound’s application in organic electronics (e.g., conductivity, stability)?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., cyano, carbonyl) to lower LUMO levels and enhance charge transport .
- Crosslinking : Utilize phosphonate or allyloxy groups (e.g., bis-allyloxy derivatives) to improve thermal stability and film-forming properties .
- Doping : Blend with iodine or ferric chloride to increase conductivity via p-type doping, monitored by Raman spectroscopy .
Q. How can structure-activity relationships (SAR) be explored for potential biological applications?
- Anti-inflammatory activity : Synthesize carboxylate or sulfonamide derivatives (e.g., ethyl 5-(4-chlorophenyl)-thiophene-2-carboxylate) and evaluate COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA) .
- Anticancer potential : Test antiproliferative effects using MTT assays on cancer cell lines (e.g., HeLa), correlating results with substituent electronic profiles (e.g., trimethoxybenzoyl groups enhance tubulin binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
